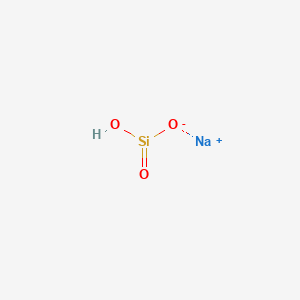
Sodium silicate
Número de catálogo B073388
Peso molecular: 100.081 g/mol
Clave InChI: NTHWMYGWWRZVTN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04226556
Procedure details


Since the supplying mechanisms 3' and 3" are provided in the paths of the pipes 6' and 6", respectively, the acidic reactant and the water are delivered into the mixing container 2 by the operation of these supplying mechanisms. As the supplying mechanism, a switching valve or a supplying pump can be employed, for instance. Then, the water glass is added into the acidic reactant in the mixing container 2, and the non-alkaline aqueous solution of silicic acid is prepared by mixing these two materials. The water glass, as was described before, is jetted into the acidic reactant aqueous solution from a jetting device 7 through the material container 1 and the pipe 6 by the operation of the supplying machanism 3. The jetting device 7 is formed by providing jetting apertures 8 in the end portion or the side wall of the pipe 6. The jetting apertures 8 are holes or nozzles opened towards the inside of the mixing container 2, and are adapted to provide jet streams of water glass. If the jet pressure is set to 0.5-30 kg/cm2, and preferably several kg/cm2 by controlling the supplying mechanism 3, it is sufficiently possible to allow the water glass to be added into and mixed with the acidic reactant aqueous solution. However, it is obvious that sufficient mixing of these material can be achieved by use of an agitator 9 operating at high speed with jetting.



Identifiers


|
REACTION_CXSMILES
|
[O-:1][Si:2]([O-:4])=[O:3].[Na+:5].[Na+].[OH2:7]>>[Si:2]([OH:7])([OH:4])([OH:1])[OH:3].[O-:3][Si:2]([O-:4])=[O:1].[Na+:5].[Na+:5] |f:0.1.2,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-][Si](=O)[O-].[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-][Si](=O)[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Since the supplying mechanisms 3' and 3" are provided in the paths of the pipes 6' and 6"
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by mixing these two materials
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The jetting device 7 is formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by providing
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Si](O)(O)(O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-][Si](=O)[O-].[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
